Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate

PROTAC linker design Medicinal chemistry Conformational analysis

Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate (CAS 203520-03-0) is a bifunctional organic building block belonging to the piperidine-carbonyl-piperazine class, characterized by a tert-butyloxycarbonyl (Boc)-protected piperazine linked via an amide carbonyl to a free piperidine ring. With molecular formula C15H27N3O3 and molecular weight 297.39 Da, this compound presents as a white to off-white solid powder.

Molecular Formula C15H27N3O3
Molecular Weight 297.39 g/mol
CAS No. 203520-03-0
Cat. No. B1589614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate
CAS203520-03-0
Molecular FormulaC15H27N3O3
Molecular Weight297.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCNCC2
InChIInChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-4-6-16-7-5-12/h12,16H,4-11H2,1-3H3
InChIKeyHUBWQZRKRPUKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate (CAS 203520-03-0): Core Identity and Procurement-Relevant Characteristics


Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate (CAS 203520-03-0) is a bifunctional organic building block belonging to the piperidine-carbonyl-piperazine class, characterized by a tert-butyloxycarbonyl (Boc)-protected piperazine linked via an amide carbonyl to a free piperidine ring . With molecular formula C15H27N3O3 and molecular weight 297.39 Da, this compound presents as a white to off-white solid powder . It is formally classified as a PROTAC (PROteolysis TArgeting Chimera) linker—specifically a semi-flexible, nitrogen-rich linker—and is additionally documented as a key synthetic intermediate in the preparation of pyrrolopyrimidinylphenylbenzamide-based Bruton's tyrosine kinase (BTK) inhibitors . The compound is commercially available from multiple suppliers at purity specifications ranging from 95% to 98%, with storage recommended at 2–8°C .

Why Generic Substitution Fails for Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate in PROTAC Linker and BTK Inhibitor Intermediate Procurement


Although multiple piperidine-piperazine derivatives exist within the PROTAC linker and pharmaceutical intermediate space, tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate cannot be freely interchanged with close structural analogs due to three orthogonal differentiation axes that directly impact synthetic compatibility, downstream pharmacological performance, and procurement reliability . First, the carbonyl spacer between the piperidine and piperazine rings imposes a distinct conformational profile and hydrogen-bonding network (6 H-bond acceptors) compared to direct-linked analogs lacking the amide group (4 H-bond acceptors) . Second, the Boc protecting group provides acid-labile orthogonal deprotection selectivity that is absent in ethyl carbamate or benzyl carbamate analogs, enabling sequential deprotection strategies essential for multi-step PROTAC and inhibitor syntheses [1]. Third, this specific building block has been validated in patent literature as the intermediate for generating pyrrolopyrimidinylphenylbenzamide BTK inhibitors exhibiting single-digit nanomolar potency (IC₅₀ down to 0.52 nM in TR-FRET biochemical assays), establishing a structure–activity relationship (SAR) precedent that generic linker substitutions would disrupt [2]. These distinctions are quantified in the evidence items below.

Quantitative Differentiation Evidence: Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate vs. Closest Structural Analogs


Carbonyl Spacer vs. Direct C–N Linkage: Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Distinction

The target compound incorporates an amide carbonyl spacer between the piperidine and piperazine rings, increasing hydrogen-bond acceptor count to 6 and topological polar surface area (TPSA) to approximately 62 Ų. In contrast, the direct-linked analog tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1), which lacks the carbonyl, possesses only 4 H-bond acceptors and a TPSA of approximately 45 Ų [1]. This 50% increase in H-bond acceptor count and ~38% increase in TPSA alters the compound's solvation profile, permeability characteristics, and capacity to participate in intermolecular hydrogen-bonding networks within ternary complex formation in PROTAC designs [2].

PROTAC linker design Medicinal chemistry Conformational analysis

Boc Protection vs. Ethyl Carbamate: Orthogonal Deprotection Selectivity for Multi-Step Synthesis

The target compound features a tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen, which is selectively cleavable under mild acidic conditions (e.g., TFA in DCM, or HCl in dioxane) without affecting the amide carbonyl linker. The closest ester analog, ethyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate (MW 269.34 Da, C13H23N3O3), bears an ethyl carbamate that resists these mild acidic conditions and instead requires strongly acidic (e.g., HBr/AcOH) or basic hydrolysis for removal, conditions that may compromise acid-sensitive functional groups elsewhere in the molecule [1]. The benzyl carbamate analog (benzyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate, MW 331.4 Da, CAS 1221567-08-3) requires hydrogenolysis (H₂, Pd/C) for deprotection, which is incompatible with substrates containing reducible functionalities .

Solid-phase synthesis PROTAC assembly Orthogonal protecting group strategy

Validated Intermediate for BTK Inhibitors: Patent-Documented SAR Pathway with Sub-Nanomolar Endpoint Potency

Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate is explicitly cited in patent literature as the intermediate for preparing pyrrolopyrimidinylphenylbenzamides, a class of potent BTK inhibitors. Compounds elaborated from this intermediate demonstrate IC₅₀ values as low as 0.52 nM against BTK in TR-FRET biochemical kinase assays, with multiple patent-exemplified compounds achieving sub-10 nM potency [1][2]. By contrast, generic piperidine-piperazine linkers such as 1-Boc-4-(piperidin-4-yl)piperazine (the direct-linked analog) have not been documented in the same BTK inhibitor patent families and lack the carbonyl-mediated conformational constraint that locks the pharmacophore into the active conformation . The (4-piperidinyl)-piperazine scaffold class—of which this compound is a key protected intermediate—has been independently validated as an ACC1/2 non-selective inhibitor platform in peer-reviewed medicinal chemistry literature, further corroborating its privileged scaffold status [3].

BTK inhibitor synthesis Patent chemistry Kinase drug discovery

Semi-Flexible Linker Classification vs. PEG-Based Fully Flexible Linkers: Implications for Ternary Complex Stability and Oral Bioavailability

Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate belongs to the semi-flexible, nitrogen-rich linker class characterized by a piperazine-piperidine core with an amide carbonyl spacer. This structural class occupies an intermediate rigidity regime between fully flexible PEG/alkyl linkers and rigid aromatic/heteroaryl linkers. Incorporation of such semi-flexible linkers into PROTAC molecules has been reported to favorably impact degradation kinetics, metabolic stability, and oral bioavailability compared to PEG-based linkers, partly owing to reduced susceptibility to oxidative metabolism at ether linkages and conformational pre-organization that stabilizes the ternary (E3 ligase–PROTAC–target protein) complex . The piperazine and piperidine nitrogens provide ionizable centers (predicted pKa ~10.04 for the target compound) that can be protonated at physiological pH, enhancing aqueous solubility—a property not shared by neutral PEG linkers .

PROTAC linker classification Ternary complex stability Oral drug design

Procurement-Grade Purity Differentiation: 98% HPLC vs. Industry-Standard 95%

While multiple suppliers offer this compound at 95% purity (standard research grade), Fluorochem provides it at 98% purity (Product Code F609083) . Sigma-Aldrich, Bidepharm, Enamine, and AKSci list the compound at 95% purity . The 3-percentage-point purity differential is material for PROTAC synthesis applications where linker impurities (e.g., deprotected piperazine or hydrolyzed amide byproducts) can lead to off-target conjugate formation, reducing the effective yield of the final bifunctional degrader and complicating bioassay interpretation. The compound's MDL number (MFCD06808758) and InChIKey (HUBWQZRKRPUKNT-UHFFFAOYSA-N) enable unambiguous identity verification across supplier catalogs .

Analytical chemistry Quality assurance PROTAC synthesis

Definitive Application Scenarios for Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate Based on Quantified Differentiation Evidence


PROTAC Degrader Assembly Requiring Orthogonal Boc Deprotection and Semi-Flexible Linker Architecture

When designing a PROTAC molecule that requires sequential conjugation—first attaching the target-protein ligand to the free piperidine amine, followed by selective Boc deprotection to expose the piperazine for E3 ligase ligand conjugation—this compound is the optimal linker choice. The Boc group is cleavable under mild acidic conditions (TFA/DCM) that preserve both the amide carbonyl spacer and the ligand-linker bond, a selectivity not achievable with ethyl or benzyl carbamate analogs [1]. Furthermore, the semi-flexible piperazine–carbonyl–piperidine core provides the conformational balance necessary for ternary complex formation, as evidenced by Sigma-Aldrich's classification of this scaffold as a semi-flexible PROTAC linker suitable for targeted protein degradation applications .

BTK Inhibitor Medicinal Chemistry: Synthesis of Pyrrolopyrimidinylphenylbenzamide Derivatives with Documented Nanomolar Potency

For medicinal chemistry programs targeting Bruton's tyrosine kinase (BTK), this compound serves as the validated intermediate for constructing pyrrolopyrimidinylphenylbenzamide-based inhibitors. Patent literature (US8476284, US8497277, US9133201) explicitly employs this building block, and elaborated final compounds achieve IC₅₀ values as low as 0.52 nM against BTK in TR-FRET biochemical assays [1]. Using any other linker—such as the direct-linked analog without the carbonyl spacer—would fundamentally alter the pharmacophore geometry and invalidate the established SAR, introducing unacceptable risk into lead optimization campaigns .

Acetyl-CoA Carboxylase (ACC1/2) Inhibitor Platform Development Using the (4-Piperidinyl)-Piperazine Scaffold

The (4-piperidinyl)-piperazine scaffold, for which this Boc-protected compound is a key synthetic intermediate, has been independently validated as an ACC1/2 non-selective inhibitor platform. Peer-reviewed studies demonstrate that derivatives of this scaffold exhibit potent enzyme inhibition and reduction of hepatic de novo fatty acid synthesis in rats after oral administration [1]. Medicinal chemistry optimization of this series led to the identification of F-Boc and triF-Boc analogs as acid-stable bioisosteres, highlighting the critical role of the Boc group in modulating both potency and metabolic stability. Procurement of the correct Boc-protected intermediate is essential for reproducing and extending this published SAR.

Non-PEG Linker-Based Oral PROTAC Development Programs Requiring Improved ADMET Properties

In PROTAC programs transitioning from injectable to oral administration, the use of non-PEG, nitrogen-rich linkers such as this compound has been reported to improve drug-like properties including permeability and metabolic stability compared to PEG-based linkers [1]. The compound's high Fsp³ value (0.87) indicates substantial three-dimensional character, which correlates with improved solubility and reduced off-target pharmacology. Proteolysis targeting chimera molecules derivatized from piperidine-piperazine linkers are being actively studied as potential oral drugs, making this specific linker building block directly relevant for programs with oral bioavailability goals .

Quote Request

Request a Quote for Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.